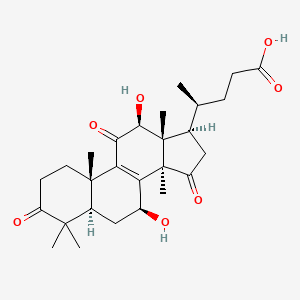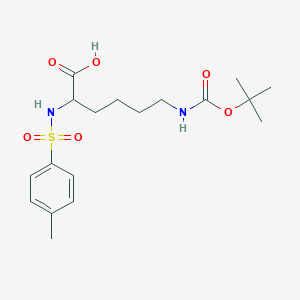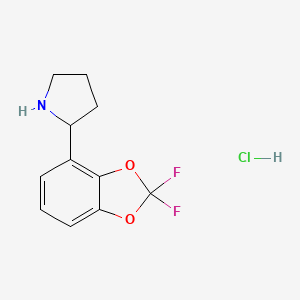
Lucidenic-acid-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lucidenic acid B involves complex biochemical pathways. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions to form various intermediates, eventually leading to the production of lucidenic acid B . Genetic engineering methods have been employed to express specific Ganoderma lucidum cytochrome P450 genes in Saccharomyces cerevisiae, which can modify lanosterol to produce lucidenic acid B .
Industrial Production Methods: Industrial production of lucidenic acid B is primarily achieved through the cultivation of Ganoderma lucidum. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been developed to enhance the yield of lucidenic acids .
Análisis De Reacciones Químicas
Types of Reactions: Lucidenic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving lucidenic acid B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products: The major products formed from these reactions include various derivatives of lucidenic acid B, which have been studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, lucidenic acid B is used as a lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, lucidenic acid B is studied for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, lucidenic acid B has shown promise as an anti-cancer agent, inducing cytotoxicity in various cancer cell lines, including prostate, leukemia, liver, and lung cancer cells . It also exhibits anti-inflammatory, antioxidant, and neuroprotective properties .
Industry: In the industrial sector, lucidenic acid B is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mecanismo De Acción
The mechanism of action of lucidenic acid B involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-9 and caspase-3, followed by the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, lucidenic acid B has been shown to inhibit the binding activity of angiotensin-converting enzyme 2 (ACE2), blocking the interaction between SARS-CoV-2 spike protein and human ACE2 .
Comparación Con Compuestos Similares
Lucidenic acid B is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid A
- Lucidenic acid C
- Ganoderic acid A
- Ganoderic acid B
Compared to these compounds, lucidenic acid B has shown unique anti-cancer properties, particularly in inducing apoptosis in cancer cells . Its ability to inhibit ACE2 binding also highlights its potential in antiviral applications .
Propiedades
Fórmula molecular |
C27H38O7 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(4S)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1 |
Clave InChI |
GYRDSOABOBCYST-ZDOXHRKXSA-N |
SMILES isomérico |
C[C@@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
SMILES canónico |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)


![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)
![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)


![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)

![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)
![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
